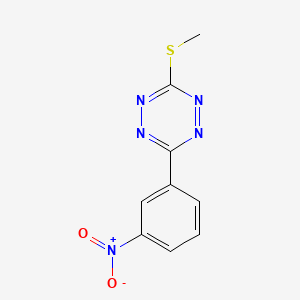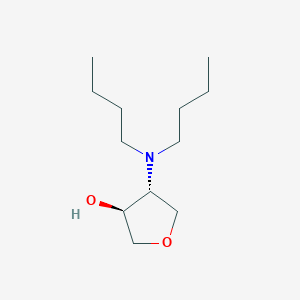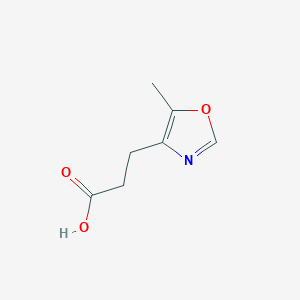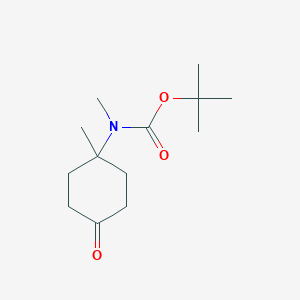
3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with a methylthio group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process is carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The methylthio group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Aplicaciones Científicas De Investigación
3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications
Mecanismo De Acción
The mechanism of action of 3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide
- 1-(2-Methoxy-3-nitrophenyl)-3-(4-(methylthio)phenyl)urea
- N-(4-Methyl-3-nitrophenyl)-N’-phenylthiourea
Uniqueness
3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern on the tetrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H7N5O2S |
|---|---|
Peso molecular |
249.25 g/mol |
Nombre IUPAC |
3-methylsulfanyl-6-(3-nitrophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H7N5O2S/c1-17-9-12-10-8(11-13-9)6-3-2-4-7(5-6)14(15)16/h2-5H,1H3 |
Clave InChI |
VGGCFMIMTIVTKS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)




![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)
